N-(4-trimethylsilylbut-3-ynyl)acetamide
Description
N-(4-Trimethylsilylbut-3-ynyl)acetamide is an organosilicon-containing acetamide derivative characterized by a trimethylsilyl (TMS) group attached to a but-3-ynyl backbone. The TMS group is known for its steric bulk and electron-donating properties, which can influence molecular geometry, solubility, and reactivity.
Properties
CAS No. |
183208-72-2 |
|---|---|
Molecular Formula |
C9H17NOSi |
Molecular Weight |
183.32 g/mol |
IUPAC Name |
N-(4-trimethylsilylbut-3-ynyl)acetamide |
InChI |
InChI=1S/C9H17NOSi/c1-9(11)10-7-5-6-8-12(2,3)4/h5,7H2,1-4H3,(H,10,11) |
InChI Key |
JDGWHYHCAOIXOD-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC#C[Si](C)(C)C |
Canonical SMILES |
CC(=O)NCCC#C[Si](C)(C)C |
Synonyms |
Acetamide, N-[4-(trimethylsilyl)-3-butynyl]- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Trimethylsilyl)-3-butynyl]acetamide typically involves the reaction of 4-(Trimethylsilyl)-3-butyn-1-ol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods: Industrial production of N-[4-(Trimethylsilyl)-3-butynyl]acetamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions: N-[4-(Trimethylsilyl)-3-butynyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(Trimethylsilyl)-3-butynyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Trimethylsilyl)-3-butynyl]acetamide involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The acetamide group may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Crystallinity and Geometry
- N-(3-Chlorophenyl)-2,2,2-Trichloro-Acetamide (): Meta-substituted trichloro-acetamides exhibit monoclinic crystal systems with space group $ P21/c $. Electron-withdrawing groups (e.g., Cl, NO$2$) reduce symmetry and increase lattice constants. For example, 3,5-dichloro substitution results in a unit cell volume of 1,440 Å$^3$, compared to 1,290 Å$^3$ for the methyl-substituted analog .
Anti-Inflammatory Potential
- 2-(Ethylamino)-N-(4-Oxo-2-Phenylquinazolin-3-yl)Acetamide (): This derivative showed 85% anti-inflammatory efficacy in carrageenan-induced edema models, surpassing diclofenac. The ethylamino group balances activity and ulcerogenic risk . Comparison: The TMS group’s steric bulk might reduce receptor binding efficiency but could mitigate gastrointestinal toxicity common in anti-inflammatory acetamides.
Data Tables
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Table 2: Substituent Impact on Properties
| Substituent Type | Example Compound | Effect on Properties |
|---|---|---|
| Electron-withdrawing (Cl) | N-(3-Cl-phenyl)acetamide | ↑ Lattice constants, ↓ symmetry |
| Electron-donating (OCH$_3$) | N-(4-methoxyphenyl)acetamide | ↑ Solubility, ↑ anticancer activity |
| Bulky (TMS) | Target compound | ↑ Lipophilicity, potential for click chemistry |
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